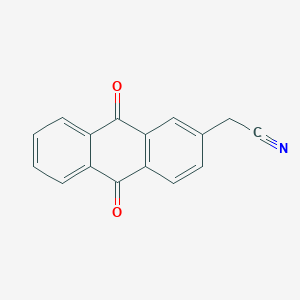

2-(9,10-Dioxoanthracen-2-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(9,10-Dioxoanthracen-2-yl)acetonitrile is a chemical compound related to anthracene, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of two keto groups (dioxo) at the 9th and 10th positions of the anthracene moiety and a nitrile group attached to the second carbon of the anthracene ring.

Synthesis Analysis

The synthesis of related anthracene derivatives has been explored in various studies. For instance, the anodic pyridination of 9,10-diphenylanthracene in acetonitrile has been investigated, revealing a "half-regeneration" mechanism for the anodic hydroxylation of the substrate . Although this does not directly describe the synthesis of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile, it provides insight into the electrochemical reactions that anthracene derivatives can undergo in acetonitrile solvent.

Molecular Structure Analysis

The molecular structure of anthracene derivatives is crucial in determining their reactivity and physical properties. Quantum-chemical DFT calculations have been used to determine the Gibbs free energy and conformational preferences of Z or E-isomers for amidoxime derivatives of anthracene . Such computational studies are essential for understanding the stability and reactivity of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile.

Chemical Reactions Analysis

Anthracene and its derivatives participate in various chemical reactions. For example, the reaction of 2-(10-diazo-10H-anthracen-9-ylidene)-malonodinitrile with a cryptohydride system resulted in the formation of anthracen-9-yl-acetonitrile . This study suggests that similar compounds could undergo reactions leading to the formation of substituted anthracen-9-yl-acetonitriles, which may be relevant to the chemical reactions of 2-(9,10-Dioxoanthracen-2-yl)acetonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene derivatives can be influenced by the solvent environment. For instance, the quenching of the lowest excited singlet state of 9,10-dichloroanthracene by ground-state diene in acetonitrile leads to the formation of a radical anion intermediate . This indicates that the solvent can significantly affect the photochemical and electrochemical properties of anthracene derivatives, which would be an important consideration for 2-(9,10-Dioxoanthracen-2-yl)acetonitrile.

Wissenschaftliche Forschungsanwendungen

1. Reactions with Cryptohydride Systems

Research by A. Vaisburg, A. Amer, and H. Falk (1995) investigated the reaction of a related compound, 2-(10-diazo-10H-anthracen-9-ylidene)-malonodinitrile, with cryptohydride systems like formic acid-triethylamine. This study is significant for understanding the behavior of similar compounds in chemical synthesis and reaction mechanisms. It revealed that the expected product was anthracen-9-yl-acetonitrile instead of 10-dicyanomethyl-9,10-dihydro-anthracene-9-yl formate, demonstrating unexpected outcomes in such chemical reactions (Vaisburg, Amer, & Falk, 1995).

2. Synthesis of Amidoxime-Functionalized Derivatives

A 2019 study by M. Stasevych et al. involved the synthesis of new (9,10-dioxoanthracen-1-yl)hydrazones containing amidoxime fragments. This research is relevant for the development of novel organic compounds and could have implications in various fields such as materials science and pharmacology (Stasevych et al., 2019).

3. Lithium Isotope Discrimination Studies

The work of Servando Muñoz and L. Echegoyen (1991) explored how an anthraquinone-15-crown-5 lariat ether, a related compound, could differentiate between lithium isotopes. This study contributes to our understanding of isotope separation and the unique properties of such organic molecules in selective binding (Muñoz & Echegoyen, 1991).

4. Photocatalytic Oxygenation

T. Tamai et al. (1993) investigated the 9,10-dicyanoanthracene-sensitized photooxygenation of certain compounds in acetonitrile. This research is significant in understanding the photocatalytic properties of anthracene derivatives and their potential applications in organic synthesis and environmental chemistry (Tamai et al., 1993).

5. Antimicrobial Activity of Derivatives

V. I. Zvarich et al. (2014) synthesized new amino-acid derivatives of 9,10-anthraquinone and tested their antimicrobial actions. This research is vital for the development of new antimicrobial agents and understanding the biological activity of anthraquinone derivatives (Zvarich et al., 2014).

Eigenschaften

IUPAC Name |

2-(9,10-dioxoanthracen-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c17-8-7-10-5-6-13-14(9-10)16(19)12-4-2-1-3-11(12)15(13)18/h1-6,9H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOFSHJOQBHGMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377329 |

Source

|

| Record name | 2-(9,10-dioxoanthracen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9,10-Dioxoanthracen-2-yl)acetonitrile | |

CAS RN |

121831-04-7 |

Source

|

| Record name | 2-(9,10-dioxoanthracen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)